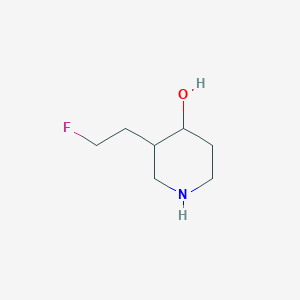
3-(3,3-Difluoropiperidin-1-yl)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(3,3-Difluoropiperidin-1-yl)propanoic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a propanoic acid group. The piperidine ring in this compound is difluorinated, meaning it has two fluorine atoms attached.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It has a molecular weight of 193.19 g/mol. More comprehensive data would require laboratory analysis.Aplicaciones Científicas De Investigación
Synthetic Applications
3-(3,3-Difluoropiperidin-1-yl)propanoic acid and its derivatives have significant applications in synthetic chemistry. For instance, Surmont et al. (2010) developed a method for synthesizing 4-substituted 3,3-difluoropiperidines, which can be used to create fluorinated gamma-amino acids like 3,3-difluoroisonipecotic acid (Surmont et al., 2010). Similarly, Verniest et al. (2008) described a new synthetic pathway for valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines (Verniest et al., 2008).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives show promise. Kamiński et al. (2016) explored the synthesis of new hybrid molecules with potential anticonvulsant and antinociceptive activity derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones (Kamiński et al., 2016).
Chemical Engineering
In the field of chemical engineering, novel methodologies for synthesizing derivatives of this compound play a crucial role. For instance, Surmont et al. (2009) presented an efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are important for agrochemical or pharmaceutical applications (Surmont et al., 2009).
Photovoltaic Applications
In the area of photovoltaic applications, Kim et al. (2006) engineered novel organic sensitizers, including 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid, which demonstrated high conversion efficiency when anchored onto TiO2 film (Kim et al., 2006).
Direcciones Futuras
The future directions for research on 3-(3,3-Difluoropiperidin-1-yl)propanoic acid are not specified in the available literature. Given its status as a research chemical, it may be subject to further study to determine its potential applications in various fields, including pharmaceutical research .
Propiedades
IUPAC Name |
3-(3,3-difluoropiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)3-1-4-11(6-8)5-2-7(12)13/h1-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGGWVQWLVMBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)



